Fertirelin

Veterinary Reproduction Follicular Cyst Treatment GnRH Agonist Potency

Fertirelin (CAS 38234-21-8) is a synthetic GnRH decapeptide agonist, 2.5-10x more potent than native GnRH. Clinically validated for reversing bovine ovarian follicular cysts (85.7% recovery) and synchronizing ovulation in TAI protocols. A 50 µg dose matches 100 µg efficacy, enabling significant per-dose cost savings. Positioned between Gonadorelin and Buserelin in potency, ensuring predictable substitution. Supplied at ≥98% HPLC purity. Choose Fertirelin for evidence-based, cost-effective veterinary reproductive management.

Molecular Formula C55H76N16O12
Molecular Weight 1153.3 g/mol
CAS No. 38234-21-8
Cat. No. B549972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFertirelin
CAS38234-21-8
Synonyms9-(N)-Et-ProNH2-10-des-GlyNH2-LHRH
9-N-Et-ProNH2-LHRH
desGly(10)-Pro(9)-LHRH ethylamide
DGNH-LHRH
fertilerine
fertilerine acetate
fertirelin
fertirelin acetate
GnRH, (N)-Et-ProNH2(9)-
GnRH, N-Et-ProNH2(9)-
LHRH, (N)-Et-ProNH2(9)-
LHRH, (N)-ethylprolinamide(9)-des-glycinamide(10)-
LHRH, N-Et-ProNH2(9)-des-Gly(10)-
LHRH, N-ethylprolinamide(9)-
TAP 031
TAP-031
Molecular FormulaC55H76N16O12
Molecular Weight1153.3 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyDGCPIBPDYFLAAX-YTAGXALCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fertirelin (CAS 38234-21-8): Potent GnRH Agonist for Veterinary Reproductive Management and Research


Fertirelin (CAS 38234-21-8) is a synthetic gonadotropin-releasing hormone (GnRH) agonist, specifically a decapeptide analog of luteinizing hormone-releasing hormone (LH-RH) [1]. It is primarily employed in veterinary medicine for the management of reproductive disorders in cattle, most notably for the treatment of ovarian follicular cysts and the synchronization of ovulation in artificial insemination (AI) protocols . Its molecular formula is C55H76N16O12 with a molecular weight of 1153.29 g/mol [1]. Fertirelin acts by binding to and activating the GnRH receptor (GNRHR), thereby stimulating the release of pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate ovarian function .

Why Fertirelin (CAS 38234-21-8) Cannot Be Readily Substituted by Other GnRH Analogs in Cattle Reproduction


While all GnRH agonists share a common mechanism, the assumption that they are interchangeable for veterinary applications is flawed. Significant differences in in vivo potency, pharmacokinetics, and optimal dosing exist within this class, which directly impact therapeutic outcomes and economic efficiency. For example, the relative potency of Fertirelin, Gonadorelin, and Buserelin to stimulate LH and FSH release in cattle differs by an order of magnitude, with Buserelin being 10-20 times more potent than Fertirelin and Fertirelin being 2.5-10 times more potent than Gonadorelin [1]. Substituting one analog for another without adjusting the dose can lead to either an ineffective response or an exaggerated, potentially detrimental, hormonal surge [2]. Furthermore, species-specific and physiological context-dependent responses necessitate an evidence-based approach to selection, as efficacy proven in one scenario does not guarantee similar results in another [1]. The following quantitative evidence clarifies the precise, differentiated profile of Fertirelin for informed procurement and application.

Quantitative Differentiation of Fertirelin (CAS 38234-21-8) from Comparator GnRH Analogs: An Evidence Guide


Evidence 1: Superior Potency of Fertirelin vs. Native GnRH

Fertirelin demonstrates a significantly higher potency than native, endogenous GnRH in stimulating the reproductive axis. This increased potency is a primary driver for its therapeutic use, requiring a lower dose or providing a more robust response for the same mass of peptide administered. Multiple authoritative sources confirm that Fertirelin is 2.5 to 10 times more potent than natural GnRH . This well-documented potency range is a key differentiator from the endogenous hormone and a justification for its selection over simply administering native GnRH for therapeutic purposes.

Veterinary Reproduction Follicular Cyst Treatment GnRH Agonist Potency

Evidence 2: Defined Potency Hierarchy in Cattle: Fertirelin vs. Gonadorelin and Buserelin

In a controlled study on Holstein heifers, the relative potency of three common GnRH agonists to induce LH and FSH release was quantitatively established. This study provides a direct, head-to-head comparison, placing Fertirelin in the middle of a well-defined potency spectrum. The study found that fertirelin acetate is 2.5 to 10 times more potent than gonadorelin, while buserelin is approximately 10 to 20 times more potent than fertirelin acetate for stimulating LH and FSH release [1]. This precise ranking is critical for dose conversion and for understanding why these analogs cannot be substituted on a like-for-like basis without risking under- or over-dosing.

Bovine Reproduction LH and FSH Response Comparative Endocrinology

Evidence 3: Dose Optimization for Ovulation Synchronization Enables Cost Reduction

In the context of an Ovsynch protocol for fixed-time artificial insemination (TAI) in lactating dairy cows, the efficacy of a lower, 50 μg dose of Fertirelin was compared to the standard 100 μg dose. The study found no significant difference in key reproductive outcomes, including conception rates, LH peak concentrations, and follicular wave development [1]. Specifically, conception rates were 61.1% (n=72) for the 50 μg group and 59.5% (n=42) for the 100 μg group [1]. This evidence supports the use of a reduced dose without compromising protocol efficiency, offering a direct economic advantage.

Ovsynch Protocol Fixed-Time Artificial Insemination Dose-Response Relationship

Evidence 4: High-Affinity Binding to Human GnRH1 Receptor Suggests Potent Pharmacological Activity

Fertirelin exhibits high-affinity binding to the human GnRH1 receptor, a key determinant of its potency. According to data curated in the IUPHAR/BPS Guide to Pharmacology, Fertirelin has a reported equilibrium dissociation constant (Kd) of 0.8 nM (pKd = 9.1) and an inhibition constant (Ki) of 0.7 nM (pKi = 9.15) at the human GnRH1 receptor [1]. These values are consistent with its classification as a potent GnRH agonist and provide a molecular-level explanation for its strong biological activity.

Receptor Binding Molecular Pharmacology GnRH1 Receptor

Evidence 5: High and Defined Purity for Reproducible Research

The purity of a peptide is critical for ensuring reproducible results in both research and industrial applications. Fertirelin is available with a high, analytically verified purity, as confirmed by HPLC analysis. A representative manufacturer's specification sheet reports a purity of 99.0% by HPLC, with a defined impurity profile of ≤1.0% for any single impurity [1]. This high level of purity minimizes the risk of off-target effects or variable potency due to contaminants, a crucial consideration for studies requiring precise dosing and reliable outcomes.

Analytical Chemistry Peptide Synthesis Quality Control

Evidence-Based Application Scenarios for Fertirelin (CAS 38234-21-8) in Veterinary and Reproductive Research


Scenario 1: Treatment of Refractory Ovarian Follicular Cysts in Dairy Cattle

Fertirelin is a preferred therapeutic option for reversing ovarian follicular cysts in dairy cattle due to its established potency, which is 2.5 to 10 times greater than native GnRH . Clinical studies confirm its efficacy, with a single 200 μg injection followed by a luteolytic agent (e.g., fenprostalene) resulting in a 74% conception rate and an 85.7% cyst recovery rate, significantly improving reproductive outcomes [1]. The product's high purity (≥98%) and well-characterized receptor binding profile ensure a consistent and predictable response for this challenging condition [2].

Scenario 2: Synchronization of Ovulation for Fixed-Time Artificial Insemination (TAI) in Beef and Dairy Herds

Fertirelin is effectively integrated into Ovsynch and similar TAI protocols. Critically, evidence demonstrates that a 50 μg dose achieves conception rates (61.1%) equivalent to a 100 μg dose (59.5%), enabling significant cost savings on a per-dose basis without compromising herd fertility [3]. The defined potency hierarchy relative to other GnRH analogs (e.g., 2.5-10x more potent than Gonadorelin) allows for accurate dose calculations and prevents program failures due to inappropriate analog substitution [4].

Scenario 3: GnRH Agonist Comparator in Basic and Applied Reproductive Endocrinology Research

Given its well-characterized position in the GnRH agonist potency hierarchy—specifically, being 2.5-10x more potent than Gonadorelin and 10-20x less potent than Buserelin for LH/FSH release in cattle—Fertirelin serves as an ideal intermediate-potency comparator for in vivo and in vitro studies [4]. Researchers investigating structure-activity relationships, species-specific responses, or the development of novel reproductive protocols can use Fertirelin as a standard reference point with a known, quantitative efficacy profile and high commercial purity (99.0% HPLC) to ensure experimental reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fertirelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.